Estropipate
Overview
Description
Estropipate, also known as piperazine estrone sulfate, is a form of estrogen, a female sex hormone produced by the ovaries . It is used mainly in menopausal hormone therapy for the treatment of menopausal symptoms . It is a natural estrogenic substance prepared from purified crystalline estrone, solubilized as the sulfate and stabilized with piperazine .
Synthesis Analysis
Estropipate is the piperazine salt of the estrogen receptor agonist estrone-3-sulfate . It is a potent, specific inhibitor of the organic anion transporting polypeptide 1B1 . The amount of piperazine in estropipate is not sufficient to exert a pharmacological action. Its addition ensures solubility, stability, and uniform potency of the estrone sulfate .Molecular Structure Analysis
The molecular formula of Estropipate is C22H32N2O5S . It has a molecular weight of 436.56 .Chemical Reactions Analysis
Estropipate is a prodrug of estrone and estradiol. Hence, it is an estrogen, or an agonist of the estrogen receptors . It is hydrolyzed into estrone in the body .Physical And Chemical Properties Analysis
Estropipate has a molecular formula of C22H32N2O5S and a molecular weight of 436.56 . It is appreciably soluble in water and has almost no odor or taste, properties which are ideally suited for oral administration .Scientific Research Applications
Hormonal Replacement Therapy in Menopausal Women
Estropipate has been studied for its effects on mood changes and platelet MAO activity in menopausal women undergoing hormonal replacement therapy (HRT). The research found that serum estradiol levels during HRT with estropipate were related to mood changes and were a function of the duration of menopause. In women with a shorter duration of menopause, lower mean serum estradiol levels were observed compared to those with a longer duration. This study suggests the nuanced role estropipate plays in modulating mood during menopause (Klaiber et al., 1997).
Intranasal Absorption in Dogs
Another study explored the utility of the nasal route for administering estropipate in dogs. It was found that nasal spray of estropipate resulted in higher mean plasma peak concentrations and area under curve of estrone and estradiol compared with oral administration and intravenous injection. This indicates the potential effectiveness of intranasal estropipate delivery in certain therapeutic contexts (Lu et al., 1991).
Bioidentical Hormone Replacement Therapy
Estropipate is also considered in the context of bioidentical hormone replacement therapy (HRT). It is approved by the FDA for managing menopausal symptoms. This study provides an overview of the safety and efficacy of bioidentical hormones, including estropipate, in primary care settings (Conaway, 2011).
Treatment of Urogenital Atrophy
Estropipate's efficacy in treating postmenopausal urogenital atrophy was evaluated through a meta-analysis. This analysis showed a statistically significant benefit of estrogen therapy for various outcomes studied, including patient symptoms and physician reports. The study underscores estropipate's role in treating conditions related to urogenital atrophy in postmenopausal women (Cardozo et al., 1998).
Impact on Musculoskeletal Function
A study examined the relationship between estropipate use and musculoskeletal function in postmenopausal women. The research did not find significant differences in muscle strength and body composition between groups using estropipate and those not using it. However, estropipate use was associated with higher bone mineral density (BMD) for the total body and hip sites (Bemben & Langdon, 2002).
Effects on Endometrium
Estropipate's effects on the postmenopausal endometrium were studied, showing that various estrogen preparations, including estropipate, exerted stimulatory effects comparable to those observed in premenopausal specimens. This study highlights the important role of estropipate in influencing the endometrium, especially in postmenopausal women (Whitehead et al., 1981).
Effect on Plasma Lipids and Lipoprotein
Research also indicates that estropipate treatment affects lipoprotein levels and composition in postmenopausal women. It showed that estropipate had an impact on plasma free cholesterol and lecithin levels, suggesting its role in modulating lipid metabolism in this demographic (Bagdade & Subbaiah, 1991)
Safety And Hazards
Estropipate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It may cause cancer, may damage fertility or the unborn child . It is also associated with risks of endometrial cancer, cardiovascular disease, dementia, and other conditions .
properties
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2/t14-,15-,16+,18+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEQBCVBILBTEP-ZFINNJDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023005 | |
Record name | Estropipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estropipate | |
CAS RN |
7280-37-7 | |
Record name | Ogen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7280-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estropipate [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estropipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estra-1,3,5(10)-trien-17-one 3-sulphate, compound with piperazine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTROPIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVI38UY019 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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